molecular formula C15H15Cl2N3O3S B14790249 N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine

N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine

Cat. No.: B14790249
M. Wt: 388.3 g/mol
InChI Key: LTNLENFQMBGRAJ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of sulfonyl pyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions.

    Chlorination: The dichlorophenyl group can be introduced through chlorination reactions using reagents like thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-5-(methylsulfonyl)pyridin-2-amine
  • N-(3,4-Dichlorophenyl)-5-(ethylsulfonyl)pyridin-2-amine

Uniqueness

N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine is unique due to the presence of the morpholine group, which may confer specific biological activity or chemical reactivity that is distinct from other similar compounds.

Properties

Molecular Formula

C15H15Cl2N3O3S

Molecular Weight

388.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-morpholin-4-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C15H15Cl2N3O3S/c16-13-3-1-11(9-14(13)17)19-15-4-2-12(10-18-15)24(21,22)20-5-7-23-8-6-20/h1-4,9-10H,5-8H2,(H,18,19)

InChI Key

LTNLENFQMBGRAJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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